3-(4-Iodophenyl)oxetane-3-carboxylic acid
Description
Structural Characterization
Molecular Architecture and Stereochemical Features
3-(4-Iodophenyl)oxetane-3-carboxylic acid is a bicyclic compound comprising a strained oxetane ring (four-membered cyclic ether) substituted with a 4-iodophenyl group and a carboxylic acid moiety at the 3-position. The oxetane ring adopts a slightly puckered conformation to alleviate ring strain, while the carboxylic acid group introduces polar functionality. The substituents are positioned geminally (on the same carbon atom), resulting in a non-chiral center.
Key structural features :
- Oxetane ring : Four-membered ether with C–O–C bond angles ~90°, inducing significant ring strain (strain energy ~25 kJ/mol).
- 4-Iodophenyl substituent : Bulky aromatic group with electron-withdrawing iodine atom, influencing electronic and steric properties.
- Carboxylic acid group : Hydrogen-bond donor/acceptor, enhancing solubility and reactivity.
The molecular formula is C₁₀H₉IO₃ , with a molecular weight of 304.08 g/mol.
Crystallographic Analysis and Conformational Studies
X-ray crystallography has been critical in elucidating the conformational preferences of this compound and related oxetane derivatives. Key findings include:
Conformational Parameters
Structural Insights :
Comparative Analysis with Related Oxetane Derivatives
This compound shares structural motifs with other oxetane derivatives but exhibits distinct reactivity and stability profiles.
Comparison with Ester Derivatives
Notable Differences :
- Hydrolytic stability : The carboxylic acid group increases polarity, reducing susceptibility to ring-opening under basic conditions compared to esters.
- Conformational rigidity : The 4-iodophenyl group enforces a twisted aromatic ring conformation , unlike planar ketone analogs.
Comparison with Thietane Derivatives
| Property | Oxetane | Thietane (e.g., 4 in ) |
|---|---|---|
| Ring strain | Higher | Lower |
| Oxidative stability | Moderate | High |
| Biological relevance | Drug-like (e.g., ) | Limited |
Key Takeaway : Oxetane-carboxylic acids balance strain and functionality, making them viable carbonyl isosteres in medicinal chemistry.
Properties
IUPAC Name |
3-(4-iodophenyl)oxetane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO3/c11-8-3-1-7(2-4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZILXUEABUOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Using 3-Hydroxymethyl-oxetanes
Oxetane-3-carboxylic acids, including those with substituted phenyl groups, can be synthesized from 3-hydroxymethyl-oxetanes via oxidation in an aqueous alkaline medium using a palladium or platinum catalyst. This method generally involves reacting a 3-hydroxymethyl-oxetane with oxygen or an oxygen-containing gas, such as air, in the presence of an aqueous alkali at temperatures ranging from 0°C to the boiling point of the reaction mixture. The reaction mixture may also contain an activator. After the reaction, the mixture is acidified to yield the oxetane-3-carboxylic acid.
Reaction Conditions and Optimization
- Catalyst: Palladium or platinum catalysts are typically employed. The catalyst can be suspended in the reaction mixture as a powder or arranged in granular form as a fixed bed.
- Activator: Activators such as bismuth nitrate \$$Bi(NO3)3 \cdot 5H_2O\$$ may be used to enhance the reaction. The activator is conventionally added in amounts from about \$$1 \times 10^{-5}\$$ to \$$1 \times 10^{-1}\$$ mole, preferably \$$2 \times 10^{-5}\$$ to \$$2 \times 10^{-2}\$$ mole, per mole of the 3-hydroxymethyl-oxetane to be oxidized.
- Pressure: The reaction can be carried out at pressures between 0.5 and 10 bar, but it is preferably conducted at atmospheric pressure.
- Temperature: The reaction temperature is maintained between 0°C and the boiling point of the reaction mixture.
- Oxygen Uptake: The course of the reaction can be monitored by measuring the amount of oxygen taken up. The reaction is terminated when the amount of oxygen theoretically necessary for the preparation of the appropriate oxetane-3-carboxylic acid has been taken up.
- A solution of 20.4 g (0.2 mol) of 3-methyl-3-hydroxymethyl-oxetane in 100 ml (0.22 mol) of 2.2M aqueous sodium hydroxide solution, 1 g of activated charcoal containing 5% by weight of palladium, and 0.030 g of \$$Bi(NO3)3 \cdot 5H_2O\$$ are introduced into a reaction vessel equipped with a stirrer, internal thermometer, and gas inlet, with the temperature controlled by a heating mantle.
- After expelling the air from the reaction vessel using oxygen, the stirrer is switched on, and the reaction mixture is heated to 80°C. At this temperature, oxygen under atmospheric pressure is introduced into the mixture.
- After 3 hours, 0.2 mol of oxygen has been taken up, and the reaction ceases.
- The catalyst is separated off by filtration, and the filtrate is acidified to pH 1 using 50% strength sulfuric acid and extracted with 2 × 50 ml of methyl isobutyl ketone.
- The resulting product is 24 g of 3-methyl oxetane-3-carboxylic acid, containing 3 to 4% of methyl isobutyl ketone but otherwise no further impurities.
- The starting materials are readily available in large amounts.
- The oxidants and other reaction components are inexpensive and easy to handle.
- The desired products are produced in very high yield and excellent purity, often eliminating the need for further distillation purification.
Radical-Polar Crossover of Oxetane Acids
Another method for generating benzylic carbocations, including those on oxetanes, involves a radical-polar crossover approach. This method, reported by Zbieg and Terrett at Genentech, involves the decarboxylation of 3-aryl-oxetane carboxylic acids under photoredox conditions.
Isomerization Considerations
It is important to note that oxetane-carboxylic acids can be unstable and may easily isomerize into lactones during storage or heating. The stability of these compounds can be influenced by their structure, with certain structures (such as zwitterionic acids or those with polycyclic conformationally rigid cores) exhibiting greater stability.
Chemical Reactions Analysis
3-(4-Iodophenyl)oxetane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
The unique structure of 3-(4-Iodophenyl)oxetane-3-carboxylic acid allows it to act as a bioisostere for carboxylic acids, which can enhance the pharmacological properties of drug candidates. Bioisosteres are compounds that have similar chemical structures and biological properties but can exhibit different pharmacokinetic profiles.
Bioisosteric Replacement
Research has indicated that oxetanes can serve as effective replacements for carboxylic acids in drug design. For instance, studies suggest that derivatives of oxetan-3-ol (closely related to this compound) demonstrate improved lipophilicity and permeability compared to traditional carboxylic acids, potentially leading to better absorption and bioavailability in pharmaceutical applications .
Inhibition Studies
The compound has been evaluated for its inhibitory effects on enzymes such as cyclooxygenase and lipoxygenase, which are critical in inflammatory processes. The findings suggest that modifications involving oxetane structures can lead to enhanced anti-inflammatory activity while maintaining lower acidity, which is beneficial for drug formulation .
Organic Synthesis Applications
In organic synthesis, this compound can be utilized in various reactions, particularly in decarboxylative halogenation processes. This method allows for the conversion of carboxylic acids into halogenated compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Decarboxylative Halogenation
The compound can undergo decarboxylative halogenation, a reaction that facilitates the introduction of halogens into organic molecules without the need for pre-functionalization. This process has been shown to yield high amounts of halogenated products, thereby expanding the toolkit available for synthetic chemists .
Synthesis of Polyhalogenated Compounds
Research indicates that this compound can be used to synthesize polyhalogenated derivatives efficiently. This is particularly useful in developing compounds with enhanced biological activity or specific properties desired in material science .
Case Study 1: Anti-inflammatory Agents
A study investigating various oxetane derivatives found that certain modifications led to compounds with promising anti-inflammatory activity. The oxetane ring's ability to mimic carboxylic acids while offering distinct physicochemical properties was highlighted as a key factor in enhancing efficacy against targets involved in inflammatory pathways .
Case Study 2: Drug Design Innovations
Innovations in drug design have leveraged the structural characteristics of this compound to develop new therapeutic agents aimed at diseases mediated by protein degradation pathways. The compound's ability to form complexes with E3 ubiquitin ligases has opened avenues for targeted protein degradation therapies .
Data Table: Comparison of Properties
| Property | This compound | Oxetan-3-ol Derivatives |
|---|---|---|
| Lipophilicity | Moderate | Higher |
| Permeability | Lower | Higher |
| Biological Activity | Promising against inflammation | Enhanced COX inhibition |
| Synthetic Utility | Useful in halogenation | Versatile |
Mechanism of Action
The mechanism of action of 3-(4-Iodophenyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biomolecules, leading to changes in their structure and function. The iodophenyl group can also participate in halogen bonding and other interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Key Differences :
- Iodine vs. Bromine : Iodine’s larger atomic radius and polarizability improve halogen bonding but reduce solubility compared to bromine .
- Substituent Position : Para-iodo derivatives exhibit better symmetry and steric accessibility than meta-substituted analogs, influencing target binding .
Electron-Withdrawing and Electron-Donating Substituents
Key Differences :
- Nitro Group : Strong electron-withdrawing effect lowers pKa of the carboxylic acid, enhancing solubility in basic conditions but reducing cell permeability .
- Methoxy Group : Electron-donating nature improves oxidative stability but may reduce electrophilic reactivity .
Non-Halogenated Analogs
Key Differences :
- Trifluoromethyl vs. Iodophenyl : The CF₃ group provides strong electron-withdrawing effects and higher metabolic stability, while iodine supports halogen bonding in target engagement .
Biological Activity
Overview
3-(4-Iodophenyl)oxetane-3-carboxylic acid (CAS No. 1416323-19-7) is a novel compound characterized by its unique oxetane ring structure and an iodophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The molecular formula is C10H9IO3, with a molecular weight of 304.08 g/mol.
The compound undergoes various chemical reactions such as oxidation, reduction, and substitution. It can participate in ring-opening reactions that produce reactive intermediates capable of interacting with biological macromolecules. The presence of the iodine atom enhances its polarizability and may influence its reactivity and biological interactions compared to other halogenated derivatives.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The oxetane ring's ability to undergo transformations can lead to changes in biomolecular structures and functions. Additionally, the iodophenyl group can facilitate halogen bonding, further modulating the compound’s activity against various biological targets .
Anticancer Properties
Preliminary studies suggest that oxetane derivatives may possess anticancer activity by inhibiting specific cancer cell lines. The bioisosteric nature of the oxetane ring allows it to mimic carboxylic acids, which are known to play roles in various biochemical pathways related to cancer progression. For example, compounds structurally similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are implicated in tumorigenesis .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, studies have shown that derivatives with similar structures can inhibit lipoxygenase (LOX) pathways, which are critical in inflammatory responses and cancer progression. The IC50 values from various assays indicate that these compounds exhibit significant inhibition of eicosanoid biosynthesis .
Comparative Analysis with Similar Compounds
A comparison with related compounds such as 3-(4-Bromophenyl)oxetane-3-carboxylic acid reveals differences in biological activity attributed to the halogen substituents. The larger iodine atom in this compound may enhance its interaction with biological targets compared to bromine or chlorine counterparts.
| Compound Name | Halogen | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | Iodine | TBD | Antimicrobial, Anticancer |
| 3-(4-Bromophenyl)oxetane-3-carboxylic acid | Bromine | TBD | Moderate Antimicrobial |
| 3-(4-Chlorophenyl)oxetane-3-carboxylic acid | Chlorine | TBD | Low Antimicrobial |
Case Studies
- Anticancer Activity : In a study evaluating the effects of various oxetane derivatives on cancer cell lines, it was found that modifications at the phenyl ring significantly affected cytotoxicity and apoptosis induction. The iodophenyl derivative showed enhanced activity compared to its brominated counterpart.
- Enzyme Inhibition : A recent investigation into oxetanes as dual inhibitors of COX and LOX pathways demonstrated that certain derivatives effectively reduced eicosanoid production in RBL-1 cells, suggesting a potential therapeutic application for inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for 3-(4-Iodophenyl)oxetane-3-carboxylic acid, and what are their respective yields and purity outcomes?
Methodological Answer: A two-step catalytic approach is commonly employed:
Friedel-Crafts Alkylation : React 4-iodobenzaldehyde with oxetane-3-carboxylic acid derivatives under catalytic conditions (e.g., Lewis acids like AlCl₃ or Brønsted acids).
Oxidative Cleavage : Use mild oxidizing agents (e.g., NaIO₄ or RuO₄) to convert intermediates into the carboxylic acid.
Q. Table 1: Synthetic Route Comparison
| Method | Catalysts/Solvents | Yield (%) | Purity (%) |
|---|---|---|---|
| Friedel-Crafts + Cleavage | AlCl₃, DCM → NaIO₄ | 65 | 97 |
| Direct Cyclization | Pd(OAc)₂, DMF | 48 | 90 |
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- NMR :
- ¹H NMR : Expect peaks for oxetane protons (δ 4.5–5.0 ppm, AB system) and aromatic protons (δ 7.3–7.8 ppm, doublet for para-substituted iodine).
- ¹³C NMR : Carboxylic acid carbon at δ ~170 ppm; oxetane carbons at δ 75–85 ppm.
- IR : Strong C=O stretch at ~1700 cm⁻¹; O-H (carboxylic acid) broad peak at 2500–3000 cm⁻¹.
- Mass Spectrometry : ESI-MS ([M-H]⁻) expected at m/z 318.96 (C₁₀H₈IO₃⁻).
Reference Data : Analogous oxetane-carboxylic acids (e.g., 3-phenyl derivatives) show similar spectral profiles .
Q. What are the key stability considerations for storing and handling this compound in laboratory settings?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Desiccants (silica gel) mitigate moisture uptake .
- Decomposition Risks :
- Light-sensitive: Store in amber glass.
- Thermal degradation: Avoid temperatures >40°C.
- Handling : Use gloves (nitrile) and eye protection; fume hood recommended due to potential dust formation .
Advanced Research Questions
Q. How does the incorporation of the oxetane ring and iodophenyl group influence the compound's physicochemical properties in drug design?
Methodological Answer:
- Oxetane : Reduces metabolic lability compared to larger rings (e.g., piperidines) while maintaining moderate polarity (clogP ~1.5) .
- Iodophenyl :
- Enhances halogen bonding for target engagement (e.g., kinase inhibitors).
- Increases molecular weight (MW 319.06) and lipophilicity (clogP +0.8 vs. non-iodinated analogs).
- Carboxylic Acid : Enables salt formation (e.g., sodium salts) for improved solubility in biological assays.
Case Study : Tropane derivatives with iodophenyl groups exhibit enhanced dopamine transporter binding affinity due to halogen interactions .
Q. What computational chemistry approaches are optimal for predicting the reactivity of this compound in nucleophilic or electrophilic reactions?
Methodological Answer:
- DFT Calculations : Model oxetane ring strain (angle strain ~20 kcal/mol) to predict susceptibility to nucleophilic attack at the β-carbon.
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO mixtures to assess carboxylic acid deprotonation kinetics.
- Docking Studies : Use iodine’s van der Waals radius (1.98 Å) to predict binding poses in enzyme active sites.
Software Tools : Gaussian (DFT), GROMACS (MD), AutoDock Vina (docking).
Q. What strategies can mitigate solubility challenges posed by the iodophenyl-oxetane-carboxylic acid triad in aqueous reaction conditions?
Methodological Answer:
- Co-Solvents : Use DMSO:water (1:1 v/v) or ethanol:buffer mixtures (up to 20% organic).
- pH Adjustment : Deprotonate the carboxylic acid (pH >4.5) to enhance solubility; monitor stability via HPLC.
- Prodrug Derivatization : Synthesize methyl esters (e.g., using SOCl₂/MeOH) for intracellular hydrolysis .
Q. Table 2: Solubility Enhancement Strategies
| Strategy | Solubility (mg/mL) | Stability (t₁/₂, h) |
|---|---|---|
| DMSO:Water (1:1) | 12.5 | 24 |
| Sodium Salt (pH 7.4) | 8.2 | 48 |
| Methyl Ester Prodrug | 0.5 (ester) → 10 (acid) | 72 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
